molecular formula C12H19NO2S B13510963 1,1-Dimethylethyl 2-amino-5-(1-methylethyl)-3-thiophenecarboxylate

1,1-Dimethylethyl 2-amino-5-(1-methylethyl)-3-thiophenecarboxylate

Cat. No.: B13510963
M. Wt: 241.35 g/mol
InChI Key: GHTIWTCTFMMYIW-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-5-(propan-2-yl)thiophene-3-carboxylate is a synthetic organic compound that belongs to the thiophene family. Thiophenes are sulfur-containing heterocyclic compounds known for their aromatic properties and significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This particular compound is characterized by the presence of a tert-butyl ester group, an amino group, and a propan-2-yl substituent on the thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-amino-5-(propan-2-yl)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diketones or α,β-unsaturated carbonyl compounds, in the presence of sulfur sources like elemental sulfur or thiourea.

    Introduction of Substituents: The propan-2-yl group can be introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst like aluminum chloride.

    Amination: The amino group can be introduced through nucleophilic substitution reactions using amines or ammonia.

    Esterification: The tert-butyl ester group can be introduced by reacting the carboxylic acid derivative of the thiophene with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of tert-butyl 2-amino-5-(propan-2-yl)thiophene-3-carboxylate may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-5-(propan-2-yl)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the thiophene ring can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the amino and ester groups, respectively. Common reagents include halogens, alkyl halides, and nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.

    Substitution: Halogens (e.g., chlorine, bromine), alkyl halides (e.g., methyl iodide), nucleophiles (e.g., ammonia, alcohols).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiophene derivatives.

    Substitution: Substituted thiophene derivatives with modified amino or ester groups.

Scientific Research Applications

Tert-butyl 2-amino-5-(propan-2-yl)thiophene-3-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential drug candidate or intermediate in drug synthesis.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-5-(propan-2-yl)thiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The amino and ester groups can participate in hydrogen bonding, electrostatic interactions, and covalent modifications, influencing the compound’s activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2-amino-5-methylthiophene-3-carboxylate: Similar structure but with a methyl group instead of a propan-2-yl group.

    Tert-butyl 2-amino-5-ethylthiophene-3-carboxylate: Similar structure but with an ethyl group instead of a propan-2-yl group.

    Tert-butyl 2-amino-5-(tert-butyl)thiophene-3-carboxylate: Similar structure but with a tert-butyl group instead of a propan-2-yl group.

Uniqueness

Tert-butyl 2-amino-5-(propan-2-yl)thiophene-3-carboxylate is unique due to the specific combination of substituents on the thiophene ring, which can influence its chemical reactivity, biological activity, and physical properties. The presence of the propan-2-yl group may enhance its lipophilicity and membrane permeability, potentially improving its efficacy in biological applications.

Properties

Molecular Formula

C12H19NO2S

Molecular Weight

241.35 g/mol

IUPAC Name

tert-butyl 2-amino-5-propan-2-ylthiophene-3-carboxylate

InChI

InChI=1S/C12H19NO2S/c1-7(2)9-6-8(10(13)16-9)11(14)15-12(3,4)5/h6-7H,13H2,1-5H3

InChI Key

GHTIWTCTFMMYIW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(S1)N)C(=O)OC(C)(C)C

Origin of Product

United States

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